8-Ethoxyquinoline-5-sulfonic acid hydrate
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Overview
Description
8-Ethoxyquinoline-5-sulfonic acid hydrate is an organic compound with the molecular formula C11H11NO4S.H2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Quinoline derivatives, which include 8-ethoxyquinoline-5-sulfonic acid hydrate, have been found to possess a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
The synthesis of 8-Ethoxyquinoline-5-sulfonic acid hydrate typically involves the sulfonation of 8-ethoxyquinoline. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The process may involve heating the reactants to facilitate the sulfonation reaction. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
8-Ethoxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the sulfonic acid group can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
8-Ethoxyquinoline-5-sulfonic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent for the determination of trace metals and as a precursor in the synthesis of other quinoline derivatives.
Biology: The compound is employed in fluorescence detection of metal ions, making it useful in various biological assays.
Industry: The compound is used in the manufacture of disinfectants, deodorants, and antiseptics
Comparison with Similar Compounds
8-Ethoxyquinoline-5-sulfonic acid hydrate can be compared with other quinoline derivatives such as:
8-Hydroxyquinoline-5-sulfonic acid: Similar in structure but with a hydroxyl group instead of an ethoxy group.
5-Chloro-8-hydroxyquinoline: Contains a chlorine atom and a hydroxyl group, offering different chemical properties and applications.
Sodium 8-ethoxyquinoline-5-sulfonate hydrate: The sodium salt form of the compound, which may have different solubility and reactivity properties.
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in fluorescence detection.
Properties
IUPAC Name |
8-ethoxyquinoline-5-sulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUSFIPSFDZEHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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